molecular formula C22H26F2N4O2 B605591 p38alpha Inhibitor 1 CAS No. 1036404-17-7

p38alpha Inhibitor 1

Katalognummer: B605591
CAS-Nummer: 1036404-17-7
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: IFGWYHGYNVGVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ARRY-797 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Indazolstruktur. Zu den wichtigsten Schritten gehören:

    Bildung des Indazolrings: Dies wird in der Regel durch Cyclisierungsreaktionen unter Verwendung von Hydrazinderivaten und geeigneten aromatischen Vorläufern erreicht.

    Einführung der Phenoxygruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Indazolring durch eine 2,4-Difluorphenoxygruppe.

    Anlagerung der Isobutylgruppe: Dies erfolgt durch Alkylierungsreaktionen.

    Bildung des Carbonsäureamids: Dies beinhaltet die Reaktion des Carbonsäurederivats mit 2-Dimethylaminoethylamin.

Industrielle Produktionsverfahren: Die industrielle Produktion von ARRY-797 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ARRY-797 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action:
p38alpha Inhibitor 1 inhibits the kinase activity of p38alpha by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream targets involved in stress and inflammatory responses .

Case Studies:

  • Colorectal Cancer: A novel class of p38alpha inhibitors with ultralong target residence times has shown efficacy in colorectal cancer models. These inhibitors induce mitotic catastrophe and apoptosis in cancer cells by blocking specific signaling pathways .
  • Acute Lymphoblastic Leukemia: Inhibition of p38alpha has been shown to suppress leukemic expansion in preclinical models, suggesting its potential as an adjunct therapy to conventional treatments .
Study FocusFindings
Colorectal CancerSustained inhibition leads to apoptosis and cell cycle dysregulation in CRC cells .
Acute Lymphoblastic Leukemiap38α inhibition prolongs survival in mice with leukemia, indicating therapeutic potential .

Neurological Disorders

Applications:
Research indicates that p38alpha plays a role in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this pathway has been linked to reduced amyloid-beta generation and improved neuronal survival .

Case Studies:

  • Alzheimer's Disease: Studies have shown that inhibiting p38 MAPK can decrease neuronal loss and promote autophagy, which is beneficial in models of Alzheimer's disease .
DisorderApplication of this compound
Alzheimer's DiseaseReduces amyloid-beta plaques and promotes neuronal survival .

Inflammatory Diseases

Role in Inflammation:
p38alpha is a key regulator of pro-inflammatory cytokines, making it a logical target for treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies:

  • Rheumatoid Arthritis: Selective inhibition of p38alpha has shown promise in reducing cytokine production and inflammation in animal models .
DiseaseTherapeutic Outcome
Rheumatoid ArthritisDecreased cytokine production and inflammation in preclinical models .

Cardiovascular Research

Impact on Cardiac Function:
Recent studies have indicated that p38alpha inhibitors can reduce cardiomyocyte death during ischemia-reperfusion injury, suggesting their potential for treating cardiac dysfunctions .

Case Studies:

  • Ischemia-Reperfusion Injury: Compounds such as NC-37 and NC-38 have been shown to significantly reduce cell death in cardiomyocyte models subjected to ischemic conditions, highlighting their therapeutic potential .
ConditionEffect of this compound
Ischemia-Reperfusion InjuryReduced cardiomyocyte death and improved survival rates in cellular models .

Drug Development

Pharmaceutical Applications:
The development of p38alpha inhibitors is ongoing, with efforts focused on creating compounds with improved selectivity and pharmacokinetics.

Innovative Approaches:
Recent advancements include the creation of heterobifunctional small molecules that target p38alpha for degradation, representing a novel strategy for drug development .

Wirkmechanismus

ARRY-797 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase, a key enzyme involved in the regulation of inflammatory responses. By blocking the activity of this enzyme, ARRY-797 reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von ARRY-797: ARRY-797 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als p38-Mitogen-aktivierter Proteinkinase-Inhibitor. Es hat in präklinischen und klinischen Studien eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen macht .

Biologische Aktivität

p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The inhibition of p38α has garnered significant attention for its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This article focuses on the biological activity of p38alpha Inhibitor 1, particularly its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

p38α is activated through phosphorylation by upstream kinases such as MKK3 and MKK6. It can also be activated by non-canonical mechanisms involving autophosphorylation, particularly through interactions with scaffold proteins like TAB1 (transforming growth factor-β-activated protein kinase 1-binding protein 1) . p38α inhibitors, including this compound, primarily target these activation pathways to modulate downstream signaling effects.

Key Mechanisms:

  • Autophosphorylation Inhibition: Compounds like NC-p38i have been shown to efficiently inhibit p38α autophosphorylation while minimally affecting its substrate phosphorylation ability .
  • Selective Targeting: Some inhibitors selectively block specific pathways associated with p38α without broadly inhibiting all its functions, suggesting a nuanced approach to therapeutic targeting .

Efficacy in Clinical Studies

Recent clinical studies have explored the effects of p38alpha inhibitors on various conditions:

  • Alzheimer's Disease: A study involving the oral administration of neflamapimod (a selective p38α inhibitor) to patients with early Alzheimer's disease demonstrated improvements in episodic memory function. The study involved 16 patients over 84 days, with results indicating significant increases in Wechsler Memory Scale scores .
  • Cardiovascular Applications: Research has indicated that p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury. This suggests potential applications in treating cardiac dysfunctions, emphasizing the need for further exploration of these compounds in cardiovascular contexts .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of p38alpha inhibitors:

  • Case Study 1: Neflamapimod in Alzheimer's Disease
    • Objective: Evaluate the impact on amyloid plaque load and memory function.
    • Results: No significant group-level effects on amyloid plaques; however, individual responders showed notable memory improvements correlated with drug concentration .
  • Case Study 2: Cardiomyocyte Protection
    • Objective: Assess the effect of NC-p38i on cell death during ischemia-reperfusion.
    • Results: NC-p38i demonstrated significant protection against cell death comparable to established inhibitors like SB203580, indicating its potential for cardiac therapy .

Research Findings

The following table summarizes key findings from recent studies on p38alpha inhibitors:

StudyInhibitorConditionKey Findings
NeflamapimodAlzheimer's DiseaseImproved episodic memory; no significant change in amyloid plaques
NC-p38iIschemia-Reperfusion InjuryReduced cardiomyocyte death; effective inhibition of autophosphorylation
SB203580Cancer ModelsEnhanced efficacy of chemotherapeutics; tumor growth suppression

Eigenschaften

IUPAC Name

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGWYHGYNVGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036404-17-7
Record name 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p38alpha Inhibitor 1
Reactant of Route 2
Reactant of Route 2
p38alpha Inhibitor 1
Reactant of Route 3
Reactant of Route 3
p38alpha Inhibitor 1
Reactant of Route 4
Reactant of Route 4
p38alpha Inhibitor 1
Reactant of Route 5
Reactant of Route 5
p38alpha Inhibitor 1
Reactant of Route 6
Reactant of Route 6
p38alpha Inhibitor 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.